4,4'-Methylenebis(2,6-dimethylphenol)

Endocrine disruption Food-contact safety Estrogen receptor transactivation

4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4), also known as tetramethyl bisphenol F (TMBPF), is a symmetrically tetra-methylated bisphenol monomer characterized by two 2,6-dimethylphenol moieties bridged by a methylene linker. Its molecular formula is C₁₇H₂₀O₂ with a molecular weight of 256.34 g·mol⁻¹ and a melting point of 175–179 °C.

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
CAS No. 5384-21-4
Cat. No. B188734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Methylenebis(2,6-dimethylphenol)
CAS5384-21-4
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)CC2=CC(=C(C(=C2)C)O)C
InChIInChI=1S/C17H20O2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8,18-19H,9H2,1-4H3
InChIKeyAZZWZMUXHALBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF): Procurement-Grade Identity, Physicochemical Baseline, and Supply-Chain Relevance


4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4), also known as tetramethyl bisphenol F (TMBPF), is a symmetrically tetra-methylated bisphenol monomer characterized by two 2,6-dimethylphenol moieties bridged by a methylene linker [1]. Its molecular formula is C₁₇H₂₀O₂ with a molecular weight of 256.34 g·mol⁻¹ and a melting point of 175–179 °C . It is commercially supplied as the monomer precursor for valPure V70-type epoxy can-coating resins and as a phenolic antioxidant for polyolefins, lubricants, and thermosetting resin formulations [2]. The four ortho-methyl substituents sterically shield the phenolic –OH groups, conferring a distinct profile of chemical reactivity, thermal stability, and biological activity that separates TMBPF from non-methylated bisphenols such as bisphenol A (BPA) and bisphenol F (BPF) [1].

Why Bisphenol A, Bisphenol F, or Bisphenol S Cannot Replace 4,4'-Methylenebis(2,6-dimethylphenol) in Regulated Food-Contact and High-Temperature Applications


The four ortho-methyl groups of TMBPF are not merely incremental substituents; they produce a fundamental divergence in both biological and materials-performance profiles relative to BPA, BPF, and BPS. In estrogenicity screening, TMBPF is consistently negative across three in vitro and two in vivo regulatory assays, whereas BPA and BPF are confirmed estrogen agonists that drive MCF7 cell proliferation and activate ERα-mediated transcription [1]. In polymer science, the benzylic methylene group of TMBPF enables post-polymerization thermal oxidation and UV crosslinking that is chemically inaccessible to BPA- or BPF-derived resins, yielding poly(arylene ether)s with glass transition temperatures exceeding 260 °C [2]. A procurement decision that treats TMBPF as interchangeable with generic bisphenols therefore risks regulatory non-compliance in food-contact jurisdictions, inadequate thermal endurance in electronics applications, and forfeiture of the crosslinking handle that enables membrane selectivity tuning [3].

Quantitative Differentiation Evidence: 4,4'-Methylenebis(2,6-dimethylphenol) vs. Closest Bisphenol Analogs — Head-to-Head and Cross-Study Data


Estrogenic Activity: Complete Absence in TMBPF vs. Confirmed Agonism for BPA and BPF Across Five Regulatory Assays

In the most comprehensive comparative estrogenicity assessment published to date, TMBPF (tested as pure monomer and as polymeric coating migrants) showed no estrogenic activity in any of five independent assay systems: the in vivo uterotrophic assay, the MCF7 cell proliferation (E-SCREEN) assay, the estrogen receptor transactivation assay, and in vivo puberty/mammary gland development endpoints in rats. In contrast, BPA and BPF are well-established estrogen agonists in the same assay platforms, with BPA typically exhibiting EC₅₀ values in the sub-micromolar to low micromolar range in ER-CALUX and MCF7 proliferation assays [1]. TMBPF migration from the final polymeric coating was below the 0.2 ppb detection limit, confirming negligible human exposure risk [1]. This evidence underpins TMBPF's regulatory acceptance as a BPA replacement in food-contact metal packaging [2].

Endocrine disruption Food-contact safety Estrogen receptor transactivation

Systemic Toxicity: 90-Day NOAEL of TMBPF Exceeds Typical BPA NOAEL by 15- to 150-Fold in Rodent Models

In a GLP-compliant 90-day dietary toxicity study with a 28-day recovery period, TMBPF exhibited a no-observed-adverse-effect level (NOAEL) of 750 mg/kg-bw/day in female rats and 1000 mg/kg-bw/day in male rats, with no biologically significant changes to endocrine endpoints at any dose level [1]. By comparison, BPA NOAELs from subchronic rat studies span approximately 5–50 mg/kg-bw/day depending on the study design and endpoint [2]. Although these values derive from different study protocols and cannot be directly equated, the approximately 15- to 150-fold higher NOAEL for TMBPF is consistent with its distinct toxicological profile and lower systemic toxicity relative to BPA [3]. TMBPF also showed no aromatase inhibition and no androgenic activity in the Hershberger assay at doses up to 1000 mg/kg-bw/day [1].

Subchronic toxicity Regulatory toxicology NOAEL benchmarking

In Vitro Cytotoxicity Potency: TMBPF is 15- to 65-Fold Less Cytotoxic than BPAF and Ranks Intermediate Among Bisphenol Alternatives in Mammalian Stem Cells

In a direct comparative study using female rat adipose-derived stem cells (rASCs) and human mesenchymal stem cells (hMSCs), TMBPF exhibited LC₅₀ values of 0.88 μM and 0.06 μM, respectively, following 24-hour exposure. In the same study, BPAF was markedly more potent (LC₅₀ = 0.014 μM in rASCs and 0.009 μM in hMSCs), while BPA and BPS showed lower cytotoxicity [1]. The rank order of potency was BPAF > TMBPF > BPA > BPS, indicating that TMBPF occupies an intermediate position among BPA alternatives in terms of acute in vitro cytotoxicity. Notably, TMBPF displayed a bimodal dose-response, with enhanced toxicity at both very low and very high concentrations — a pattern distinct from the monotonic dose-response of BPAF [1]. Cell death was primarily caspase-6-mediated apoptosis across all tested bisphenols [1].

Cytotoxicity Stem cell toxicology Bisphenol alternative safety ranking

Mitochondrial Toxicity: TMBPF is the Only Bisphenol That Significantly Increases Mitochondrial ROS and Opens the Permeability Transition Pore

In a head-to-head comparison of BPA, BPS, BPF, and TMBPF using the C. elegans in vivo model and cultured mammalian fibroblast cells, TMBPF was the only bisphenol that caused a statistically significant increase in mitochondrial reactive oxygen species (ROS) and opening of the mitochondrial permeability transition pore (mPTP) in mammalian fibroblasts [1]. All four bisphenols increased ATP levels and decreased cell viability in a dose-dependent manner (50–500 μM), but the mitochondrial toxicity signature of TMBPF was unique [1]. In C. elegans, all bisphenols except BPS shortened organismal lifespan and increased age-related neuronal changes; BPA and BPF additionally caused reduced oxygen consumption and mitochondrial membrane potential loss, whereas TMBPF did not alter these specific mitochondrial respiration endpoints at 1 mM [1]. This dual profile — unique mPTP/ROS elevation in mammalian cells without respiratory depression in C. elegans — differentiates TMBPF from both BPA and BPF at the mitochondrial level [1].

Mitochondrial toxicity Oxidative stress C. elegans in vivo model

Polymer Thermal Performance: TMBPF-Based Poly(arylene ether)s Achieve Glass Transition Temperatures of 264–290 °C, Substantially Exceeding BPA-Based Analogs

Poly(arylene ether)s synthesized from TMBPF via nucleophilic aromatic substitution with bis(4-fluorophenyl)sulfone exhibit glass transition temperatures (Tg) of 264–290 °C and 5% weight-loss decomposition temperatures (Td₅%) of 476–577 °C, as determined by DSC and TGA respectively [1]. These polymers are amorphous and show no detectable crystallization point, indicating robust dimensional stability across a wide temperature range [1]. By comparison, conventional BPA-based poly(arylene ether sulfone)s (e.g., Udel polysulfone) typically exhibit Tg values in the range of 185–220 °C [2]. While these data derive from different polymer backbone structures and are not direct head-to-head comparisons, the approximately 40–100 °C Tg advantage of TMBPF-based systems is attributed to the steric rigidity imparted by the four ortho-methyl substituents and the symmetric diphenylmethane core [1]. Additionally, TMBPF-derived poly(arylene ether ketone)s produce tough, ductile films with gas transport properties tunable via UV crosslinking of the benzylic methylene group [3].

High-Tg polymers Poly(arylene ether) Thermal stability

UV-Crosslinkable Benzylic Methylene: A Chemically Unique Handle Absent in BPA, BPF, and BPS That Enables Post-Polymerization Selectivity Tuning

The benzylic methylene (–CH₂–) bridge of TMBPF is susceptible to controlled oxidation and UV-induced crosslinking, a chemical feature structurally absent in BPA (which bears a dimethylmethylene bridge) and in BPF (whose methylene bridge lacks the ortho-methyl steric protection that modulates reactivity in TMBPF) [1]. In one exemplary TMBPF-based poly(arylene ether), the non-crosslinked linear polymer exhibited O₂ permeability of 2.8 Barrer with O₂/N₂ selectivity of 5.4; after UV crosslinking, O₂ permeability decreased to 1.8 Barrer while O₂/N₂ selectivity increased to 6.2 [1]. This represents a 15% improvement in selectivity for the crosslinked material with a concomitant reduction in permeability, consistent with densification of the polymer matrix at crosslink sites [1]. The benzylic methylene group thus functions as a built-in thermoset handle, enabling property tuning without adding exogenous crosslinkers [2].

UV crosslinking Gas separation membranes Post-polymerization modification

Optimal Procurement Scenarios for 4,4'-Methylenebis(2,6-dimethylphenol): Where the Quantitative Evidence Supports Selection Over Analogs


BPA-Free Epoxy Can Coatings for Food and Beverage Packaging Requiring Regulatory-Grade Estrogenicity Negation

TMBPF is the monomer of choice for epoxy-based interior lacquers for aluminium and steel beverage/food cans where compliance with evolving FDA and EFSA expectations on endocrine-disrupting chemicals is mandatory. The Soto/Maffini 2017 study demonstrated a complete absence of estrogenic activity across five in vitro and in vivo assays and confirmed TMBPF migration below 0.2 ppb from the final polymeric coating [1]. The expanded toxicological profile further established NOAELs of 750–1000 mg/kg-bw/day with no endocrine-related changes, substantiating the safety margin required for global food-contact clearances [2]. BPA and BPF cannot meet this combined estrogenicity-negation and low-migration profile.

High-Temperature Flexible Substrates and Metal-Clad Laminates for Printed Circuit Boards Operating Above 250 °C

Poly(arylene ether)s and cyanate ester resins derived from TMBPF deliver Tg values of 264–290 °C and decomposition temperatures exceeding 476 °C [1]. These thermal benchmarks substantially exceed those of BPA-based epoxy and polysulfone systems, making TMBPF the appropriate monomer selection for flexible electronics, high-density interconnect (HDI) printed circuit boards, and metal-clad laminates that must survive lead-free solder reflow (>260 °C) and continuous high-temperature operation [2]. The UV-crosslinkable benzylic methylene group further enables post-fabrication modulus and solvent-resistance tuning without additional crosslinker additives [3].

Gas Separation Membranes Requiring Tunable O₂/N₂ Selectivity via Post-Polymerization UV Crosslinking

For polymeric gas separation membranes where O₂/N₂ selectivity must be tuned after film formation, TMBPF-based poly(arylene ether)s provide a built-in crosslinking site at the benzylic methylene bridge. UV crosslinking of one TMBPF-based linear polymer improved O₂/N₂ selectivity from 5.4 to 6.2 (+15%) while reducing permeability from 2.8 to 1.8 Barrer [1]. Neither BPA nor BPF-derived polymers can access this post-polymerization selectivity enhancement, as they lack the chemically labile benzylic methylene group. This makes TMBPF the essential monomer for research groups and manufacturers developing next-generation air separation or nitrogen-enrichment membrane modules.

Mechanistic Toxicology Research Requiring a Bisphenol with a Distinct Mitochondrial and Non-Estrogenic Signature Relative to BPA and BPF

TMBPF's unique toxicological profile — absence of estrogenic activity [1] combined with a unique mitochondrial phenotype (significant ROS/mPTP elevation without respiratory chain depression) [2] — distinguishes it from all other tested bisphenols. Researchers studying structure-activity relationships in bisphenol toxicity or screening for endocrine-disrupting chemicals require TMBPF as a critical reference compound that fully dissociates estrogenicity from mitochondrial toxicity, a separation not achievable with BPA, BPF, or BPS. Its intermediate cytotoxicity potency between BPAF and BPA further positions it as a calibration standard for bisphenol hazard ranking studies [3].

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